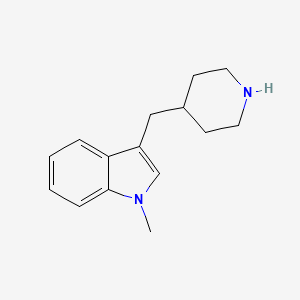
2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. The presence of the tert-butyl and fluoro groups in this compound enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of methoxy-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile involves its interaction with specific molecular targets. The fluoro group enhances its ability to penetrate cell membranes, while the quinoline core can interact with DNA or enzymes, leading to its biological effects. The compound may inhibit the activity of certain enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tert-butyl)-6-chloroquinoline-4-carbonitrile
- 2-(Tert-butyl)-6-bromoquinoline-4-carbonitrile
- 2-(Tert-butyl)-6-iodoquinoline-4-carbonitrile
Uniqueness
2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile is unique due to the presence of the fluoro group, which enhances its chemical stability and biological activity compared to its chloro, bromo, and iodo counterparts. The fluoro group also influences the compound’s electronic properties, making it more reactive in certain chemical reactions.
Propiedades
Fórmula molecular |
C14H13FN2 |
|---|---|
Peso molecular |
228.26 g/mol |
Nombre IUPAC |
2-tert-butyl-6-fluoroquinoline-4-carbonitrile |
InChI |
InChI=1S/C14H13FN2/c1-14(2,3)13-6-9(8-16)11-7-10(15)4-5-12(11)17-13/h4-7H,1-3H3 |
Clave InChI |
YKTXHQXZAIVSBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(C=C(C=C2)F)C(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)
![9-Methyl-6-nitro-9H-pyrido[3,4-B]indole](/img/structure/B11880993.png)

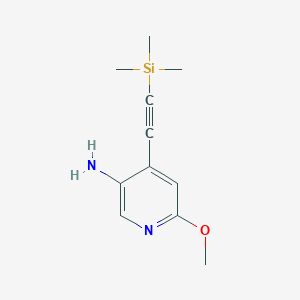
![Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester](/img/structure/B11881003.png)


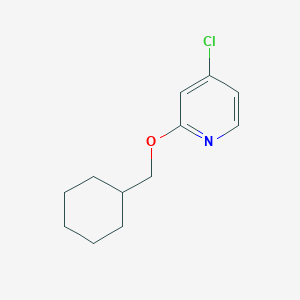
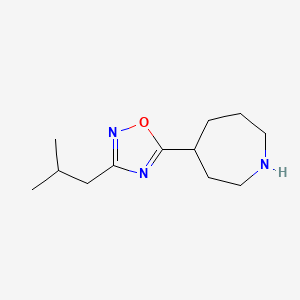

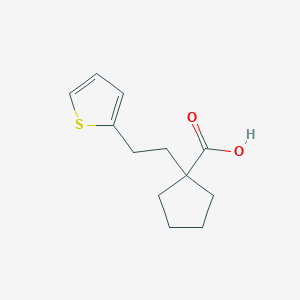
![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)

